5-(3-phenyl-1H-pyrazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole
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Overview
Description
5-(3-phenyl-1H-pyrazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a heterocyclic compound that features both pyrazole and oxadiazole rings. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-phenyl-1H-pyrazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or β-keto ester.
Formation of the oxadiazole ring: This involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid or its derivative.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or tolyl groups.
Reduction: Reduction reactions could target the oxadiazole ring, potentially leading to ring opening.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to ring-opened products.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in coordination chemistry.
Materials Science:
Biology and Medicine
Pharmacology: Investigated for potential anti-inflammatory, antimicrobial, or anticancer activities.
Biochemistry: Studied for interactions with biological macromolecules.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Polymer Science: Incorporation into polymers to modify their properties.
Mechanism of Action
The mechanism of action for 5-(3-phenyl-1H-pyrazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-phenyl-1H-pyrazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole
- 5-(3-phenyl-1H-pyrazol-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole
Uniqueness
The unique combination of the pyrazole and oxadiazole rings, along with the specific substitution pattern, may confer distinct biological activities or material properties compared to similar compounds.
Properties
IUPAC Name |
3-(2-methylphenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-12-7-5-6-10-14(12)17-20-18(23-22-17)15-11-19-21-16(15)13-8-3-2-4-9-13/h2-11H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJASQANGOUURN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(NN=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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